3-[(4-acetamidophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Overview
Description
3-[(4-acetamidophenyl)carbamoyl]bicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-acetamidophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps. One common route starts with the preparation of the bicyclic core, which can be achieved through a Diels-Alder reaction. The subsequent steps involve the introduction of the acetylamino and phenylcarbamoyl groups through amide bond formation reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-acetamidophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bicyclic core.
Common Reagents and Conditions
Oxidation: MCPBA in an organic solvent like dichloromethane at low temperatures.
Reduction: LiAlH4 in anhydrous ether under inert atmosphere.
Substitution: Various nucleophiles in the presence of a base like sodium hydride (NaH) in aprotic solvents.
Major Products Formed
Epoxides: Formed through oxidation reactions.
Alcohols: Resulting from reduction reactions.
Substituted Derivatives: Produced through nucleophilic substitution reactions.
Scientific Research Applications
3-[(4-acetamidophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 3-[(4-acetamidophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Acetyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
- 4-Acetylamino-2-oxabicyclo[3.3.0]oct-7-en-3-one
Uniqueness
Compared to similar compounds, 3-[(4-acetamidophenyl)carbamoyl]bicyclo[221]hept-5-ene-2-carboxylic acid stands out due to its specific functional groups and bicyclic structure
Properties
Molecular Formula |
C17H18N2O4 |
---|---|
Molecular Weight |
314.34 g/mol |
IUPAC Name |
2-[(4-acetamidophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-3-carboxylic acid |
InChI |
InChI=1S/C17H18N2O4/c1-9(20)18-12-4-6-13(7-5-12)19-16(21)14-10-2-3-11(8-10)15(14)17(22)23/h2-7,10-11,14-15H,8H2,1H3,(H,18,20)(H,19,21)(H,22,23) |
InChI Key |
ZFURNLHIJVEJAT-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2C3CC(C2C(=O)O)C=C3 |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2C3CC(C2C(=O)O)C=C3 |
Origin of Product |
United States |
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